N-(2-(Dimethylamino)ethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide
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Overview
Description
N-(2-(Dimethylamino)ethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide is a chemical compound with a complex structure that includes a dimethylaminoethyl group, a dihydropyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves multiple steps. One common method involves the reaction of sodium dimethylaminoethanol with sulfur trioxide or chlorosulfonic acid . Another approach includes the reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether . These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of solid catalysts and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dimethylamino)ethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(2-(Dimethylamino)ethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)ethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with molecular targets such as DNA and proteins. The dimethylamino group can form electrostatic interactions with negatively charged molecules, facilitating the delivery of genetic material into cells . Additionally, the sulfonamide group can inhibit the activity of certain enzymes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar dimethylamino group and is used in surfactants and as a corrosion inhibitor.
Poly(2-(dimethylamino)ethyl methacrylate): This polymer is used in drug delivery and antimicrobial applications.
N,N-Dimethylaminoethanol: Known for its use in the production of polyurethane foams and as a catalyst.
Uniqueness
N-(2-(Dimethylamino)ethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide is unique due to its combination of a dihydropyridine ring and a sulfonamide group, which imparts specific chemical and biological properties. Its ability to form stable complexes with DNA and its potential antimicrobial activity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H15N3O3S |
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Molecular Weight |
245.30 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-6-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H15N3O3S/c1-12(2)6-5-11-16(14,15)8-3-4-9(13)10-7-8/h3-4,7,11H,5-6H2,1-2H3,(H,10,13) |
InChI Key |
ORFBOTLLRURJNF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CNC(=O)C=C1 |
Origin of Product |
United States |
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